6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

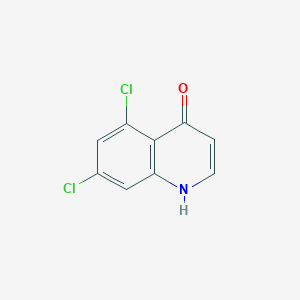

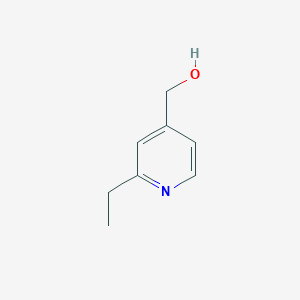

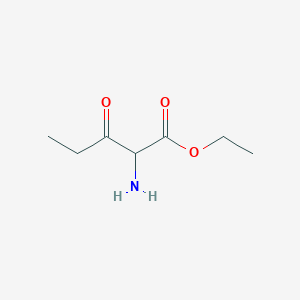

6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine is a compound that has garnered interest due to its distinctive structure and the potential for diverse chemical applications. The compound belongs to the larger family of benzodioxines, which are known for their varied biological and chemical properties.

Synthesis Analysis

The synthesis of related benzodioxine compounds often involves complex reactions, including the condensation of phenols with aldehydes in acidic conditions or through the employment of other synthetic strategies that introduce chloromethyl groups into the benzodioxine core. The specific methods for synthesizing 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine can be extrapolated from these general approaches, focusing on the selective introduction of chloro and chloromethyl groups at the appropriate positions on the benzodioxine scaffold.

Molecular Structure Analysis

X-ray crystallography studies reveal that compounds within this chemical family typically exhibit distinct conformational features. The heterocyclic benzodioxine ring can adopt envelope or boat conformations, influenced by the substitution pattern and the steric hindrance exerted by substituents such as chloro and chloromethyl groups. These structural nuances impact the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

The chemical behavior of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine is influenced by its functional groups. The presence of chloro and chloromethyl groups can make it a precursor for further functionalization through nucleophilic substitution reactions. These reactions can be exploited to synthesize a wide range of derivatives, each possessing unique chemical and physical properties.

Physical Properties Analysis

While specific data on 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine is scarce, analogs with similar structural features display characteristics like moderate solubility in organic solvents, melting points that vary with the degree of substitution, and distinct spectroscopic signatures that facilitate their identification and analysis.

Chemical Properties Analysis

The chemical properties of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine are largely defined by the electron-withdrawing effects of the chloro and chloromethyl groups. These effects can influence the acidity of protons adjacent to the heterocycle, the electrophilicity of the carbon atoms bearing the chloro and chloromethyl groups, and the overall reactivity of the molecule in substitution reactions.

The insights into 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine and related compounds are based on the broader understanding of benzodioxine chemistry and structural analysis. Continued research in this area is likely to uncover more about the synthesis, properties, and potential applications of these intriguing compounds.

For more specific details and references on the synthesis, molecular structure, and properties of related compounds, the following sources provide a wealth of information:

- Irving, A., & Irving, H. (1987). Structure and conformation of 6,8-dinitro-2-trichloromethyl-4-dichloromethylene-1,3-benzdioxin. Journal of Crystallographic and Spectroscopic Research, 17(5), 505-514. Link to source.

- Irving, A., & Irving, H. (1987). Structure and conformation of the 6-carboxylic acid and the 6-methylsulfonate of 2,4-bis(trichloromethyl)-1,3-benzdioxin. Journal of Crystallographic and Spectroscopic Research, 17(2), 153-165. Link to source.

科学的研究の応用

Synthetic Protocols and Structural Insights

Synthesis and Structural Properties of Novel Compounds

- Research on the synthesis and properties of novel compounds, including those derived from reactions involving chloral and substituted anilines, highlights the complexity and variety of products that can result from specific chemical interactions. Such methodologies might be relevant for synthesizing or modifying compounds similar to 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine, providing insights into potential applications in developing new materials or pharmaceuticals (Issac & Tierney, 1996).

Antioxidant Capacity and Reaction Pathways

- The study of antioxidants and their reaction pathways, such as those involving ABTS and potassium persulfate, might offer a glimpse into how compounds with similar structures to 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine could be applied in antioxidant research or as potential additives in pharmaceutical formulations to enhance oxidative stability (Ilyasov et al., 2020).

Environmental and Biological Implications

Emerging Scaffolds for Antimicrobial Agents

- The exploration of benzofuran derivatives for antimicrobial applications underscores the importance of structural diversity in developing new therapeutic agents. Compounds with complex structures, including those similar to the query chemical, could be investigated for their antimicrobial efficacy, offering new avenues in the fight against resistant microbial strains (Hiremathad et al., 2015).

Toxicological Assessments and Environmental Impact

- The toxicological assessments of herbicides, including studies on their molecular mechanisms and impacts on environmental health, may provide a framework for evaluating the environmental persistence and potential hazards of chemically similar compounds. Understanding the fate processes and ecological risks of such compounds is critical for developing effective remediation strategies and for the safe management of chemical pollutants (Zuanazzi et al., 2020).

特性

IUPAC Name |

6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c10-3-6-1-8(11)2-7-4-12-5-13-9(6)7/h1-2H,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWSVLVKOXZHGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)Cl)CCl)OCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380252 |

Source

|

| Record name | 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | |

CAS RN |

175136-61-5 |

Source

|

| Record name | 6-Chloro-8-(chloromethyl)-4H-1,3-benzodioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)